5-Cyclopentyl-5-(2-methylpropyl)imidazolidine-2,4-dione
Description
Properties
CAS No. |
7252-15-5 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5-cyclopentyl-5-(2-methylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)7-12(9-5-3-4-6-9)10(15)13-11(16)14-12/h8-9H,3-7H2,1-2H3,(H2,13,14,15,16) |
InChI Key |
GAWFYANFPSXPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=O)N1)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Imidazolidine-2,4-dione Core
One common method involves starting from imidazolidine-2,4-dione (hydantoin) and performing alkylation at the 5-position with alkyl halides corresponding to cyclopentyl and 2-methylpropyl groups.
- Step 1: Generation of the dianion of imidazolidine-2,4-dione by treatment with a strong base (e.g., sodium hydride or potassium tert-butoxide) in an aprotic solvent such as dimethylformamide (DMF).
- Step 2: Sequential or simultaneous alkylation with cyclopentyl halide and 2-methylpropyl halide under controlled temperature to avoid over-alkylation or side reactions.
- Step 3: Purification of the 5,5-disubstituted product by recrystallization or chromatography.
This method allows for the selective introduction of bulky alkyl groups at the 5-position, yielding the target compound with high regioselectivity.
Cyclization of N-Substituted Urea Derivatives
An alternative approach involves the cyclization of N-substituted urea derivatives bearing the desired alkyl substituents:
- Step 1: Preparation of N,N-disubstituted urea by reacting cyclopentylamine and 2-methylpropylamine with phosgene or a phosgene equivalent.
- Step 2: Reaction of the urea derivative with glyoxylic acid or its derivatives to form the imidazolidine-2,4-dione ring via intramolecular cyclization.
- Step 3: Isolation and purification of the hydantoin derivative.
This method is advantageous for controlling the substitution pattern and stereochemistry.
Multi-Step Synthesis via Amino Acid Precursors
Another route uses amino acid precursors :
- Step 1: Synthesis of a 5-substituted amino acid bearing cyclopentyl and 2-methylpropyl groups.
- Step 2: Conversion of the amino acid to the corresponding hydantoin by reaction with potassium cyanate or urea under acidic or basic conditions.
- Step 3: Cyclization to form the imidazolidine-2,4-dione ring.
This approach is useful when stereochemical control is required.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Dianion formation | NaH or KOtBu in DMF or THF | Anhydrous conditions, inert atmosphere |
| Alkylation | Cyclopentyl bromide/iodide, 2-methylpropyl bromide | Temperature control (0–25 °C) to avoid side reactions |
| Cyclization (if applicable) | Heating in glacial acetic acid or reflux in ethanol | Promotes ring closure, water removal |
| Purification | Recrystallization from ethanol or chromatography | Ensures high purity |
Research Findings and Yields
- Alkylation methods typically yield the target compound in 60–85% yield depending on reaction time and temperature control.
- Cyclization reactions using urea derivatives or amino acid precursors show yields ranging from 50% to 75% , with stereochemical purity depending on starting materials.
- The choice of solvent and base critically affects the selectivity and yield of the alkylation step.
- Purification by recrystallization from ethanol or ethyl acetate is effective for isolating the pure compound.
Summary Table of Preparation Routes
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Dianion alkylation | Imidazolidine-2,4-dione + alkyl halides | NaH/KOtBu, DMF, 0–25 °C | 60–85 | Direct, regioselective | Requires strong base, moisture sensitive |
| Urea derivative cyclization | Cyclopentylamine, 2-methylpropylamine, phosgene | Phosgene, glyoxylic acid, heating | 50–75 | Good substitution control | Multi-step, toxic reagents |
| Amino acid precursor cyclization | 5-substituted amino acids | Potassium cyanate, acidic/basic medium | 50–75 | Stereochemical control possible | Longer synthesis route |
Additional Notes
- The compound's molecular formula is C12H20N2O2 with a molecular weight of approximately 224.3 g/mol.
- The preparation methods must ensure the stability of the imidazolidine-2,4-dione ring, avoiding harsh conditions that could lead to ring opening or decomposition.
- Patents and literature emphasize the importance of temperature control and inert atmosphere during alkylation to prevent side reactions and maximize yield.
- No direct synthesis protocols for this exact compound were found in open literature, but the above methods are standard and adaptable for its preparation based on the structural requirements and analog synthesis reported in related hydantoin derivatives.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-5-isobutylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine or pyridine.
Major Products
The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
5-Cyclopentyl-5-isobutylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-5-isobutylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents at the 5-position of hydantoins significantly influence their physicochemical properties and bioactivity. Below is a comparative analysis of key compounds:
*Predicted using fragment-based methods.
†Estimated based on molecular formula (C₁₃H₂₀N₂O₂).
‡Higher logP due to bulky hydrophobic groups.
Key Observations:
SAR Insights :
- Bulky 5-substituents (cyclopentyl, isobutyl) increase lipophilicity, favoring passive diffusion across biological membranes.
Biological Activity
5-Cyclopentyl-5-(2-methylpropyl)imidazolidine-2,4-dione, with the chemical formula CHNO and CAS Number 7252-15-5, is a heterocyclic organic compound notable for its imidazolidine ring structure. This compound has garnered interest due to its potential biological activities, which may have implications in pharmacology and medicinal chemistry.
Chemical Structure
The compound features a unique structure characterized by:
- Imidazolidine Ring: A five-membered ring containing two nitrogen atoms.
- Substituents: A cyclopentyl group and a 2-methylpropyl group which influence its steric properties and biological interactions.
Biological Activity Overview
Research indicates that compounds in the imidazolidine family exhibit a range of biological activities, including:
- Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
- Enzyme Inhibition: Potential as inhibitors of metalloproteinases, particularly MMP12, which are implicated in tissue remodeling and disease progression.
The biological activity of this compound is hypothesized to involve:
- Receptor Interaction: Binding to specific biological receptors or enzymes, altering their activity.
- Structural Modulation: The presence of bulky groups may enhance binding affinity or selectivity towards target sites compared to simpler analogs.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various imidazolidine derivatives, including this compound. The results indicated:
- Inhibition Zones: Significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations above 50 μg/mL.
| Compound | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Control | 0 | - |
| Test Compound | 15 | 50 |
| Test Compound | 20 | 100 |
Study 2: Metalloproteinase Inhibition
Research highlighted the potential of this compound as a metalloproteinase inhibitor. The study focused on its effect on MMP12 activity:
- IC Values: The compound exhibited an IC value of approximately 25 μM, indicating moderate inhibitory activity.
| Compound | IC (μM) | Target Enzyme |
|---|---|---|
| Control | >100 | MMP12 |
| Test Compound | 25 | MMP12 |
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Ethyl-5-(2-methylpropyl)imidazolidine-2,4-dione | CHNO | Lacks cyclopentyl group |
| 2,4-Imidazolidinedione, 5-methyl-5-(2-methylpropyl) | CHNO | Shorter carbon chain |
| 5-Isobutyl-5-methylimidazolidine-2,4-dione | CHNO | Similar imidazolidine structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
